molecular formula C22H16N2O B3864423 2-(1H-benzimidazol-2-yl)-1,3-diphenyl-2-propen-1-one

2-(1H-benzimidazol-2-yl)-1,3-diphenyl-2-propen-1-one

Cat. No. B3864423
M. Wt: 324.4 g/mol
InChI Key: ZPMGXZAHWBYUMY-SDXDJHTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in many pharmaceuticals and therapeutic drugs due to its biological activity .


Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the reaction of o-phenylenediamine with carboxylic acids . The exact method can vary depending on the specific derivative being synthesized .


Molecular Structure Analysis

Benzimidazole derivatives are typically planar molecules. The exact structure can vary depending on the specific groups attached to the benzimidazole core . X-ray crystal structure analysis is often used to determine the exact structure .


Chemical Reactions Analysis

Benzimidazole derivatives can participate in a variety of chemical reactions. For example, they can act as ligands in coordination chemistry . They can also undergo various organic reactions depending on the functional groups present .


Physical And Chemical Properties Analysis

Benzimidazole derivatives typically have high thermal stability . Their exact physical and chemical properties can vary depending on the specific derivative and its functional groups .

Mechanism of Action

The mechanism of action of benzimidazole derivatives can vary widely depending on their biological target. For example, some benzimidazole derivatives are known to bind to tubulin proteins, disrupting microtubule assembly and cell division .

Safety and Hazards

Like all chemicals, benzimidazole derivatives should be handled with care. They can pose various health hazards depending on their specific structure and properties .

Future Directions

Research into benzimidazole derivatives is ongoing, with many potential applications in pharmaceuticals and therapeutic drugs. Their unique chemical properties make them a valuable tool in the development of new treatments .

properties

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-1,3-diphenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O/c25-21(17-11-5-2-6-12-17)18(15-16-9-3-1-4-10-16)22-23-19-13-7-8-14-20(19)24-22/h1-15H,(H,23,24)/b18-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPMGXZAHWBYUMY-SDXDJHTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C2=NC3=CC=CC=C3N2)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(\C2=NC3=CC=CC=C3N2)/C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(1H-benzimidazol-2-yl)-1,3-diphenylprop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1H-benzimidazol-2-yl)-1,3-diphenyl-2-propen-1-one

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